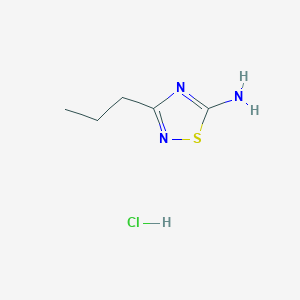![molecular formula C12H16Cl2N4 B1433546 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride CAS No. 1820604-35-0](/img/structure/B1433546.png)
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
説明
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride is a heterocyclic organic compound . Its empirical formula is C12H13N3 and it has a molecular weight of 199.25 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound involves a reaction with tert-butyl 2-phenyl-2,4,6,7-tetrahydro-5H-pyrazolo [4,3-c]pyridine-5-carboxylate and hydrogen chloride in 1,4-dioxane and dichloromethane at 20 degrees Celsius for 5 hours .Molecular Structure Analysis
The molecular formula of the compound is C12H14ClN3 . The canonical SMILES string is C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl . The InChI key is TZUIXGOGVZQKBD-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used to form the pyrazolo [4,3- c ]pyridine core with iodine in the 7-position by adopting electrophilic substitution reaction conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.7157 . It has 2 H-Bond acceptors and 2 H-Bond donors . The exact mass is 235.08800 .科学的研究の応用
Tautomerism and Structural Studies
- Tautomerism and Crystal Structure: 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride has been studied for its tautomeric forms and structural properties. It exists as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring and a negative charge delocalized over the pyrazololate fragment. Its structure is stable in crystal but unstable in solution, leading to the formation of a complex mixture of products upon attempts at purification or recrystallization (Gubaidullin et al., 2014).
Synthesis and Chemical Properties
- Synthesis Methodologies: Various synthesis methods for pyrazolo[3,4-c]pyridine derivatives, including 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride, have been explored. These include microwave-assisted synthesis, reactions under ionic liquid conditions, and novel cascade reactions. These methods offer advantages such as shorter reaction times, higher yields, and environmentally friendly procedures (Shi et al., 2007), (Dandia et al., 2013).
Potential Applications in Corrosion Inhibition
- Corrosion Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been investigated for their potential as corrosion inhibitors for metals like mild steel and copper. These studies suggest a potential application of similar compounds in protecting metal surfaces against corrosion (Sudheer & Quraishi, 2015).
Biological Activity
- Anticancer and Antimicrobial Properties: Pyrazolo[3,4-b]pyridine derivatives, including the structure of interest, have been synthesized and evaluated for their biological activities. Some of these compounds have shown promising bioactivity in anticancer studies against various cancer cell lines, as well as antimicrobial properties (Chavva et al., 2013), (Gouda et al., 2010).
将来の方向性
特性
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c13-12-10-6-7-14-8-11(10)15-16(12)9-4-2-1-3-5-9;;/h1-5,14H,6-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNYBYXHVCVRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NN(C(=C21)N)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)


![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)



![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)